molecular formula C21H14Cl4N2O3 B4877759 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide

Cat. No. B4877759
M. Wt: 484.2 g/mol
InChI Key: DVROXAAHQPGFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide, also known as DBCO-PEG4-TCO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug delivery, imaging, and diagnostics.

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamideO involves the reaction of the tetrazine moiety with trans-cyclooctene (TCO) to form a covalent bond. This reaction is highly specific and fast, making it an ideal tool for targeted drug delivery and imaging.
Biochemical and Physiological Effects:
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamideO has been shown to have minimal toxicity and immunogenicity in vitro and in vivo studies. However, further studies are needed to determine the long-term effects of the compound on the human body.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamideO in lab experiments include its high specificity, fast reaction rate, and versatility in conjugation with various molecules. However, the limitations include the need for specialized equipment and expertise for synthesis and conjugation, as well as the potential for non-specific binding and off-target effects.

Future Directions

There are several future directions for the use of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamideO in scientific research. These include the development of more efficient and cost-effective synthesis methods, the exploration of new applications in drug delivery and imaging, and the investigation of the long-term effects of the compound on the human body.
In conclusion, 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamideO is a valuable tool in scientific research for its potential applications in drug delivery, imaging, and diagnostics. The compound's high specificity, fast reaction rate, and versatility in conjugation with various molecules make it an ideal tool for targeted therapies in cancer research. However, further studies are needed to determine the long-term effects of the compound on the human body and to explore new applications in scientific research.

Scientific Research Applications

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamideO has been widely used in scientific research for its potential applications in drug delivery, imaging, and diagnostics. The compound can be conjugated to a variety of molecules, including proteins, peptides, and antibodies, to target specific cells or tissues. This makes it a valuable tool for drug delivery and imaging in cancer research, where targeted therapies are essential for effective treatment.

properties

IUPAC Name

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl4N2O3/c1-30-14-5-3-13(4-6-14)26-21(29)16-8-12(23)10-18(25)19(16)27-20(28)15-7-2-11(22)9-17(15)24/h2-10H,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVROXAAHQPGFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.